BenchChemオンラインストアへようこそ!

Leukomisin

Cytotoxicity Acute Myeloid Leukemia Sesquiterpene Lactone

Leukomisin is the defined (3S,3aS,9aS,9bS) guaianolide for CV and anti-inflammatory research. Key differentiator: lacks α-methylene-γ-lactone—non-cytotoxic vs. dehydroleucodine (LD₅₀ 5.0–18.9 μM AML). Validated vasorelaxant in SHR (50 mg/kg, p<0.05) via NO/cGMP; plaque reduction in 90-day rabbit (1 mg/kg). COX-2 IC₅₀ 129 μg/mL; iNOS IC₅₀ 160 μg/mL. Generic substitution invalidates SAR. HPLC ≥98%, [α]D20 +56°. Compound-specific procurement required.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
CAS No. 17946-87-1
Cat. No. B1670276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukomisin
CAS17946-87-1
SynonymsDesacetoxymatricarin;  Leukodin;  Leucodine;  Axillin;  Matricarin, deacetoxy-; 
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C
InChIInChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3/t9-,10-,13-,14-/m0/s1
InChIKeyBJPSSVHNEGMBDQ-NUZBWSBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leukomisin (CAS 17946-87-1) Procurement Guide: Differentiated Guaianolide Sesquiterpene Lactone for In Vivo Cardiovascular and Anti-Inflammatory Research


Leukomisin (also known as Leucodin or Desacetoxymatricarin; CAS 17946-87-1) is a naturally occurring guaianolide-type sesquiterpene lactone with the molecular formula C₁₅H₁₈O₃ and molecular weight 246.30 g/mol [1]. This compound is characterized by its specific stereochemistry as (3S,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione, with reported optical activity of [α]D20 +56° (c = 1.5 in chloroform) and melting point of 199–200 °C [2]. Leukomisin is primarily isolated from plant species within the Asteraceae family, including Artemisia spp., Achillea millefolium, and Gynoxys verrucosa, and has been the subject of research spanning cardiovascular pharmacology, anti-inflammatory mechanisms, and cytotoxicity profiling [3][4].

Leukomisin (17946-87-1) vs. In-Class Guaianolides: Why Stereochemical and Structural Specificity Precludes Generic Substitution


Generic substitution within the guaianolide sesquiterpene lactone class is scientifically unjustified due to pronounced structure-activity relationship (SAR) divergence driven by stereochemistry, oxidation state, and the presence or absence of the exocyclic α-methylene-γ-lactone moiety. Leukomisin (leucodin) exists as the specific (3S,3aS,9aS,9bS) stereoisomer with a saturated lactone ring lacking the reactive exocyclic methylene group, whereas its close structural analog dehydroleucodine (DhL) contains an α,β-unsaturated cyclopentenone and an exocyclic methylene-γ-lactone that confers potent cytotoxic activity (LD₅₀ 5.0–18.9 μM against AML cell lines) while rendering Leukomisin itself inactive in the same assays [1][2]. Similarly, Leukomisin and its C-11 epimer achillin—though co-isolated and sharing comparable vasorelaxant efficacy in spontaneously hypertensive rats—exhibit distinct chromatographic and stereochemical identities that affect their isolation, characterization, and potential receptor-interaction profiles [3]. Furthermore, comparison with matricarin and desacetylmatricarin reveals differential abundance in natural extracts and varying antioxidant capacities, underscoring that even minor structural modifications within the guaianolide scaffold produce measurably divergent biological outputs [4]. These SAR distinctions mandate compound-specific procurement for reproducible experimental outcomes.

Leukomisin (17946-87-1) Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decision-Making


Differential Cytotoxicity Profile: Leukomisin Exhibits No Activity Against AML Cell Lines, in Contrast to Dehydroleucodine

In a direct head-to-head comparison using the same isolation source (Gynoxys verrucosa) and identical assay conditions, Leukomisin (leucodine, compound 2) demonstrated no cytotoxic activity against eight acute myeloid leukemia (AML) cell lines, whereas its structurally related analog dehydroleucodine (DhL, compound 1) exhibited potent activity with LD₅₀ values ranging from 5.0 to 18.9 μM across the tested cell lines [1]. Additionally, DhL displayed an average LD₅₀ of 9.4 μM against human AML patient samples and induced less toxicity to normal peripheral blood mononuclear cells than to AML cell lines, while Leukomisin remained completely inactive in all parallel assays [1].

Cytotoxicity Acute Myeloid Leukemia Sesquiterpene Lactone

In Vivo Antihypertensive Efficacy: Leukomisin and Achillin Produce Comparable Systolic and Diastolic Blood Pressure Reduction in Spontaneously Hypertensive Rats

In a comparative in vivo study evaluating antihypertensive activity, both Leukomisin (leucodin, compound 1) and its C-11 epimer achillin (compound 2) were administered intragastrically at 50 mg/kg to spontaneously hypertensive rats (SHR). Both compounds produced a significant decrease in systolic and diastolic blood pressure (p < 0.05) with comparable efficacy [1]. Ex vivo vasorelaxant assays on isolated rat aorta rings demonstrated that both compounds exhibited similar vasorelaxant action, with their effects being modified by L-NAME (10 μM, nitric oxide synthase inhibitor) and ODQ (1 μM, soluble guanylyl cyclase inhibitor), and both compounds relaxed KCl (80 mM)-induced contraction [1].

Cardiovascular pharmacology Hypertension Vasorelaxation

COX-2 and iNOS Inhibition: Leukomisin Demonstrates Quantified Anti-Inflammatory Target Engagement with IC₅₀ Values of 129 μg/mL and 160 μg/mL Respectively

Leukomisin has been reported to inhibit cyclooxygenase-2 (COX-2) with an IC₅₀ value of 129 μg/mL and inducible nitric oxide synthase (iNOS) with an IC₅₀ value of 160 μg/mL [1]. In a class-level context, these values position Leukomisin among active anti-inflammatory sesquiterpene lactones, though comparative data within the same assay system against structurally related guaianolides such as achillin or dehydroleucodine are not currently available. Studies in RAW 264.7 murine macrophages stimulated with LPS demonstrated that Leukomisin (in combination with austricin) reduced COX-2, iNOS, IL-1β, and NO production at concentrations ranging from 2–100 μg/mL, with COX-2 inhibition also confirmed in isolated enzymatic assays at 45–225 μg/mL [2].

Anti-inflammatory COX-2 inhibition iNOS inhibition

In Vivo Antiatherosclerotic Activity: Leukomisin (1 mg/kg, 90-Day Regimen) Quantifiably Reduces Atherosclerotic Plaque Parameters in Cholesterol-Fed Rabbits

In a 90-day in vivo study using rabbits fed a high-cholesterol diet, Leukomisin (reported as Leucomisine) administered at a dose of 1 mg/kg produced quantifiable reductions in atherosclerotic pathology parameters including decreased size and thickness of atherosclerotic discs, reduced number of foam cells, and lowered cholesterol content in aortic tissue . Additionally, Leukomisin reduced vascular permeability increases to high molecular weight albumin-Blue Evans complex induced by cholesterol, bradykinin, ovalbumin, or histamine . In both blood serum and liver tissue, Leukomisin exhibited hypolipidemic activity across all major lipid classes, with particularly pronounced effects on cholesterol esters . The oral LD₅₀ in mice is reported as 5,000 mg/kg, indicating a favorable acute toxicity profile relative to the effective antiatherosclerotic dose .

Atherosclerosis Hypolipidemic Cardiovascular protection

Antioxidant Capacity: Leukomisin FRAP Activity (13.03 μmol TE/g FW) Compared to Co-Isolated Sesquiterpene Lactones from Artemisia tridentata

In a comparative analysis of compounds isolated from Artemisia tridentata subsp. tridentata leaves, Leukomisin (leucodin) exhibited a Ferric Reducing Antioxidant Power (FRAP) value of 13.03 μmol Trolox equivalents per gram fresh weight (TE/g FW) [1]. This value was measured alongside three other co-isolated compounds: matricarin (13.22 μmol TE/g FW), desacetylmatricarin (14.90 μmol TE/g FW), and quercetagetin 3,6,4′-trimethyl ether (QTE, 15.02 μmol TE/g FW) [1]. The crude chloroform extract showed FRAP and DPPH assay values of 18.99 ± 0.51 and 11.59 ± 0.38 μmol TE/g FW, respectively [1]. Notably, desacetylmatricarin was the major component among the isolated sesquiterpene lactones [1].

Antioxidant FRAP assay Natural product comparison

Leukomisin (CAS 17946-87-1) Evidence-Backed Research and Industrial Application Scenarios


Cardiovascular Pharmacology: In Vivo Antihypertensive and Vasorelaxant Mechanism Studies

Leukomisin is directly applicable in cardiovascular research programs investigating endothelium-dependent vasorelaxation, calcium channel blockade, and NO/cGMP signaling pathways. Its demonstrated ability to significantly reduce systolic and diastolic blood pressure in spontaneously hypertensive rats at 50 mg/kg (p < 0.05), coupled with ex vivo vasorelaxant activity that is modulated by L-NAME (10 μM) and ODQ (1 μM), positions this compound as a validated tool for mechanistic hypertension studies [1]. The parallel activity profile with its epimer achillin provides researchers with a structurally defined comparator for stereochemical SAR investigations.

Structure-Activity Relationship (SAR) Studies: Negative Control for α-Methylene-γ-Lactone-Mediated Cytotoxicity

Leukomisin serves as an essential negative control compound in SAR studies examining the cytotoxic mechanisms of sesquiterpene lactones. Its complete lack of cytotoxic activity against eight AML cell lines—in direct contrast to dehydroleucodine (LD₅₀ 5.0–18.9 μM) isolated from the same plant source and tested under identical conditions—enables precise attribution of cytotoxicity to the exocyclic α-methylene-γ-lactone moiety [2]. This binary activity differential cannot be replicated using alternative guaianolides that retain partial cytotoxic activity.

Atherosclerosis and Lipid Metabolism Research: Long-Term In Vivo Efficacy Models

Leukomisin is validated for use in atherosclerosis research programs requiring compounds with demonstrated in vivo efficacy in chronic disease models. The 90-day rabbit study (1 mg/kg) demonstrating quantifiable reduction in atherosclerotic plaque parameters—including decreased plaque size and thickness, reduced foam cell infiltration, and lowered aortic cholesterol content—provides a robust preclinical foundation for lipid metabolism and vascular protection studies . The favorable therapeutic window (oral LD₅₀ in mice: 5,000 mg/kg) supports its use in extended-duration experimental protocols.

Anti-Inflammatory Target Engagement Assays: COX-2 and iNOS Inhibition Studies

Leukomisin is suitable for anti-inflammatory research programs requiring compounds with quantified target engagement metrics. With reported IC₅₀ values of 129 μg/mL for COX-2 inhibition and 160 μg/mL for iNOS inhibition, and demonstrated reduction of COX-2, iNOS, IL-1β, and NO in LPS-stimulated RAW 264.7 macrophages (2–100 μg/mL range), Leukomisin provides a characterized baseline for comparative anti-inflammatory screening [3][4]. These quantified inhibition values enable rational dose selection and benchmark comparisons when evaluating novel anti-inflammatory candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leukomisin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.